molecular formula C18H17F2N3O3S B2438147 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034618-43-2

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2438147
CAS No.: 2034618-43-2
M. Wt: 393.41
InChI Key: MXJXKBUOMMKNAY-UHFFFAOYSA-N
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Description

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound with the molecular formula C18H17F2N3O3S and a molecular weight of 393.41.

Properties

IUPAC Name

2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S/c19-15-3-4-17(20)14(9-15)12-27(24,25)23-7-1-2-16(11-23)26-18-8-13(10-21)5-6-22-18/h3-6,8-9,16H,1-2,7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJXKBUOMMKNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.

    Coupling with Isonicotinonitrile: The final step involves coupling the sulfonylated piperidine with isonicotinonitrile using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine:

    Other Piperidine Derivatives:

Uniqueness

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological activity, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C16H18F2N4O3S
  • Molecular Weight: 357.4 g/mol

The structure features a piperidine ring linked to a sulfonyl group and an isonicotinonitrile moiety, which may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation: The piperidine ring is functionalized with the 2,5-difluorobenzylsulfonyl group using sulfonyl chloride reagents.
  • Coupling with Isonicotinonitrile: The final step involves coupling the sulfonylated piperidine with isonicotinonitrile under suitable conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity: Studies have shown that this compound has potential anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation .
  • Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: It may modulate receptor activity associated with inflammatory responses or cellular signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-3-yl)piperidineC16H17F2NO2SAnticancer properties; effective against specific cancer cell lines
4-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidineC16H18F2N4O3SPotential antimicrobial activity; effective in inhibiting bacterial growth

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Anticancer Study: A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent .
  • Antimicrobial Study: Another investigation assessed the compound's ability to inhibit bacterial growth in vitro. The findings revealed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli .

Q & A

Q. Table 1: Example Reaction Conditions for Similar Compounds

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Sulfonylation2,5-Difluorobenzylsulfonyl chloride, Et₃N, DCM, 0°C75–85>95%Adapted from
Coupling2-Chloroisonicotinonitrile, K₂CO₃, DMF, 80°C60–70>90%

How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Basic Research Question
Methodological Answer:
Key Techniques :

  • FT-IR Spectroscopy : Confirm the presence of sulfonyl (-SO₂-) and nitrile (-CN) groups. Expected peaks:
    • Sulfonyl: ~1350 cm⁻¹ (asymmetric stretch), ~1150 cm⁻¹ (symmetric stretch).
    • Nitrile: ~2200–2250 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the difluorobenzyl group (δ 7.2–7.5 ppm, split due to fluorine coupling) and piperidine (δ 3.0–3.5 ppm for -OCH₂-).
    • ¹⁹F NMR : Detect fluorine environments (δ -110 to -120 ppm for 2,5-difluoro substitution) .
  • HPLC Analysis : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with sodium acetate and sodium 1-octanesulfonate) to assess purity .

Advanced Tip : For chiral purity (if applicable), employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.

What strategies are recommended for resolving discrepancies in biological activity data across different experimental models?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from variations in assay conditions or model systems. Mitigation strategies include:

Standardize Assay Buffers : Use validated buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6 for solubility and stability ).

Control for Metabolic Interference : Test metabolites in hepatic microsome assays to rule out off-target effects.

Cross-Model Validation : Compare results in in vitro (e.g., kinase inhibition assays) and ex vivo (e.g., tissue explants) systems. Use statistical tools like Bland-Altman plots to assess agreement .

Case Study : A related pyridine derivative showed inconsistent IC₅₀ values in cancer cell lines due to differential expression of efflux pumps. Adding a P-glycoprotein inhibitor (e.g., verapamil) resolved variability .

What in vitro assays are most suitable for evaluating the compound's mechanism of action, considering its structural features?

Advanced Research Question
Methodological Answer:
Given the sulfonyl and nitrile groups, prioritize assays targeting enzymes with nucleophilic active sites (e.g., kinases, proteases):

Kinase Inhibition Screening : Use ATP-binding site competition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant kinases (e.g., EGFR, VEGFR).

Protease Activity Assays : Test inhibition of cysteine proteases (e.g., caspase-3) using fluorogenic substrates (e.g., Ac-DEVD-AMC).

Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, correlating with activity data .

Q. Table 2: Example Assay Parameters

Assay TypeTargetSubstrate/DetectionReference
KinaseEGFRADP-Glo™, luminescence
ProteaseCaspase-3Ac-DEVD-AMC, fluorescence (λex/λem = 380/460 nm)

How can computational modeling guide the optimization of this compound's pharmacokinetic properties?

Advanced Research Question
Methodological Answer:
Use in silico tools to predict ADME (Absorption, Distribution, Metabolism, Excretion):

LogP Calculation : Estimate lipophilicity (e.g., using ChemAxon or Schrödinger) to optimize blood-brain barrier penetration.

Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4/2D6) with software like StarDrop.

Molecular Dynamics (MD) : Model interactions with albumin or cytochrome P450 enzymes to identify metabolic hotspots .

Q. Example Workflow :

  • Step 1 : Generate 3D conformers (e.g., Open Babel).
  • Step 2 : Dock into target proteins (e.g., AutoDock Vina).
  • Step 3 : Run MD simulations (e.g., GROMACS) to assess binding stability.

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